molecular formula C21H18F3NO4 B255957 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

カタログ番号 B255957
分子量: 405.4 g/mol
InChIキー: SSADFDOKFCDYQG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by Vlahos et al. and has since been extensively studied for its mechanism of action and its potential therapeutic applications.

作用機序

7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one specifically targets the PI3K pathway by binding to the ATP-binding site of the enzyme and inhibiting its activity. This leads to a decrease in the levels of PIP3, which is a key signaling molecule in the PI3K pathway. As a result, downstream effectors of the pathway such as Akt and mTOR are also inhibited, leading to a decrease in cell proliferation and survival.
Biochemical and Physiological Effects:
7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
In addition to its anti-cancer properties, 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to have potential therapeutic applications in other diseases such as diabetes and neurodegenerative disorders. It has been shown to improve insulin sensitivity in animal models of diabetes and to protect neurons from oxidative stress-induced cell death.

実験室実験の利点と制限

One of the main advantages of 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is its high specificity for the PI3K pathway. This makes it a valuable tool for studying the role of this pathway in various cellular processes. However, its specificity can also be a limitation, as it may not accurately reflect the complexity of cellular signaling networks in vivo.
Another limitation of 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is its potential toxicity. It has been shown to induce cell death in some non-cancerous cell lines, and its long-term effects on animal models are not well understood.
List of

将来の方向性

1. Further investigation of the potential therapeutic applications of 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one in diseases such as diabetes and neurodegenerative disorders.
2. Development of more specific inhibitors of the PI3K pathway that can overcome the limitations of 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one.
3. Investigation of the role of the PI3K pathway in other cellular processes, such as autophagy and DNA repair.
4. Exploration of the potential use of 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one in combination with other anti-cancer agents to enhance their efficacy.
5. Investigation of the long-term effects of 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one on animal models to determine its safety and potential toxicity.
6. Development of new methods for synthesizing 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one that can improve its yield and purity.
7. Investigation of the potential use of 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one as a diagnostic tool for detecting abnormalities in the PI3K pathway.

合成法

The synthesis of 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one involves several steps, including the reaction of 2,4-dihydroxybenzophenone with trifluoroacetic anhydride to form the intermediate 2-trifluoroacetoxy-4-hydroxybenzophenone. The intermediate is then reacted with morpholine and formaldehyde to form the morpholinomethyl derivative. The final step involves the reaction of the morpholinomethyl derivative with 2,3-epoxypropyl trifluoromethanesulfonate to yield 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one.

科学的研究の応用

7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is primarily used as a pharmacological tool to study the phosphatidylinositol 3-kinase (PI3K) signaling pathway. It inhibits the activity of PI3K by binding to its ATP-binding site and preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade of the PI3K pathway has been shown to affect a wide range of cellular processes, including cell proliferation, survival, and differentiation.

特性

製品名

7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

分子式

C21H18F3NO4

分子量

405.4 g/mol

IUPAC名

7-hydroxy-8-(morpholin-4-ylmethyl)-3-phenyl-2-(trifluoromethyl)chromen-4-one

InChI

InChI=1S/C21H18F3NO4/c22-21(23,24)20-17(13-4-2-1-3-5-13)18(27)14-6-7-16(26)15(19(14)29-20)12-25-8-10-28-11-9-25/h1-7,26H,8-12H2

InChIキー

SSADFDOKFCDYQG-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C(F)(F)F)O

正規SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C(F)(F)F)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。